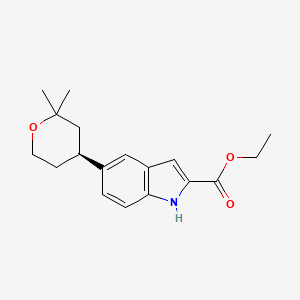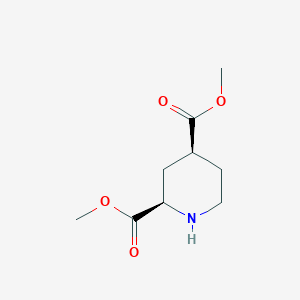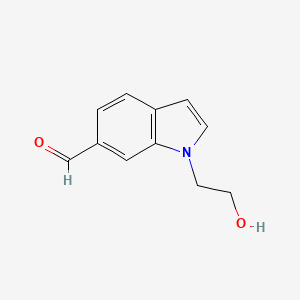
1-(3,6-dihydro-2H-pyran-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is an organic compound belonging to the class of dihydropyran derivatives. It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a dihydropyran ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-5-yl)ethanol can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from 3,6-dihydro-2H-pyran-5-carbaldehyde, the compound can undergo hydroboration followed by oxidation to introduce the hydroxyl group.
Reduction of Esters: Another approach involves the reduction of 3,6-dihydro-2H-pyran-5-carboxylic acid esters using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3,6-Dihydro-2H-pyran-5-carbaldehyde or 3,6-dihydro-2H-pyran-5-one.
Reduction: 3,6-Dihydro-2H-pyran-5-ethanol or 3,6-dihydro-2H-pyran-5-ethane.
Substitution: 3,6-Dihydro-2H-pyran-5-chloroethanol or 3,6-dihydro-2H-pyran-5-bromethanol.
Aplicaciones Científicas De Investigación
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is structurally similar to other dihydropyran derivatives, such as 3,6-dihydro-2H-pyran-4-ol and 3,6-dihydro-2H-pyran-5-carbaldehyde. its unique placement of the hydroxyl group on the ethyl chain distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparación Con Compuestos Similares
3,6-Dihydro-2H-pyran-4-ol
3,6-Dihydro-2H-pyran-5-carbaldehyde
3,6-Dihydro-2H-pyran-4-carbaldehyde
3,6-Dihydro-2H-pyran-5-one
This detailed overview provides a comprehensive understanding of 1-(3,6-dihydro-2H-pyran-5-yl)ethanol, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(3,6-dihydro-2H-pyran-5-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h3,6,8H,2,4-5H2,1H3 |
Clave InChI |
YOMYOQPKYJJVRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)






![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
